Tribenzyl 2-aminopropane-1,2,3-tricarboxylate
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Overview
Description
Tribenzyl 2-aminopropane-1,2,3-tricarboxylate is an organic compound with the molecular formula C27H27NO6 It is a derivative of 2-aminopropane-1,2,3-tricarboxylic acid, where the carboxyl groups are esterified with benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tribenzyl 2-aminopropane-1,2,3-tricarboxylate typically involves the esterification of 2-aminopropane-1,2,3-tricarboxylic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Tribenzyl 2-aminopropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: N-substituted derivatives of 2-aminopropane-1,2,3-tricarboxylate.
Scientific Research Applications
Tribenzyl 2-aminopropane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of tribenzyl 2-aminopropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release the active 2-aminopropane-1,2,3-tricarboxylic acid. This compound can inhibit enzymes by binding to their active sites, thereby interfering with their normal function .
Comparison with Similar Compounds
2-aminopropane-1,2,3-tricarboxylic acid: The parent compound, which lacks the benzyl ester groups.
Tribenzyl 1,2,3-propanetricarboxylate: Similar structure but without the amino group.
Uniqueness: Tribenzyl 2-aminopropane-1,2,3-tricarboxylate is unique due to the presence of both the amino group and the benzyl ester groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H27NO6 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
tribenzyl 2-aminopropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C27H27NO6/c28-27(26(31)34-20-23-14-8-3-9-15-23,16-24(29)32-18-21-10-4-1-5-11-21)17-25(30)33-19-22-12-6-2-7-13-22/h1-15H,16-20,28H2 |
InChI Key |
LEIRLWNRJKDALU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(CC(=O)OCC2=CC=CC=C2)(C(=O)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
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